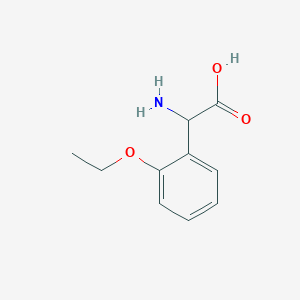

2-amino-2-(2-ethoxyphenyl)acetic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2-ethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-14-8-6-4-3-5-7(8)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHTXVAHSOCFLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401098 | |

| Record name | 2-amino-2-(2-ethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91012-71-4 | |

| Record name | 2-amino-2-(2-ethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-2-(2-ethoxyphenyl)acetic Acid: Structure, Properties, and Synthetic Considerations

This technical guide provides a comprehensive overview of 2-amino-2-(2-ethoxyphenyl)acetic acid, a non-proteinogenic amino acid of interest to researchers and professionals in drug development and medicinal chemistry. This document will delve into the compound's chemical structure, molecular weight, and key physicochemical properties. It will also explore potential synthetic pathways and characterization methodologies, offering insights grounded in established chemical principles.

Introduction: The Significance of Substituted Phenylglycines

Non-natural amino acids are critical building blocks in modern drug discovery. They offer a pathway to introduce novel chemical functionalities, conformational constraints, and metabolic stability into peptide-based therapeutics and small molecule drugs. Substituted phenylglycine derivatives, in particular, are of significant interest due to their presence in a variety of bioactive molecules. The specific nature and position of the substituent on the phenyl ring can profoundly influence a molecule's pharmacological properties, including its binding affinity, selectivity, and pharmacokinetic profile.

This guide focuses specifically on this compound, an analog of phenylglycine featuring an ethoxy group at the ortho-position of the phenyl ring. While direct experimental data for this specific isomer is not extensively available in public literature, we can infer many of its properties and potential applications by examining closely related and well-characterized analogs, such as 2-amino-2-(2-methoxyphenyl)acetic acid and 2-amino-2-(4-ethoxyphenyl)acetic acid.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its molecular structure and inherent properties.

Chemical Structure and Molecular Formula

The chemical structure of this compound consists of a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 2-ethoxyphenyl group.

Molecular Formula: C₁₀H₁₃NO₃

The presence of the ethoxy group at the ortho position introduces specific steric and electronic features. The lone pairs of the oxygen atom can participate in resonance with the aromatic ring, influencing its electron density. Furthermore, the ethoxy group can act as a hydrogen bond acceptor.

Molecular Weight

The molecular weight of a compound is a fundamental property derived from its molecular formula.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₀H₁₃NO₃ | 195.22 |

| 2-amino-2-(2-methoxyphenyl)acetic acid | C₉H₁₁NO₃ | 181.19[1] |

| 2-amino-2-(4-ethoxyphenyl)acetic acid | C₁₀H₁₃NO₃ | 195.22[2] |

The exact mass of 2-amino-2-(4-ethoxyphenyl)acetic acid has been reported as 195.09000.[2]

IUPAC Name and CAS Number

For precise identification and database searching, the IUPAC name and CAS number are essential. While a specific CAS number for this compound is not readily found in major chemical databases, its IUPAC name is This compound .

For comparison, the CAS number for the related compound 2-amino-2-(4-ethoxyphenyl)acetic acid is 299168-49-3.[2]

Synthesis and Characterization

The synthesis of substituted phenylglycines can be achieved through various established organic chemistry methodologies. A common and effective approach is the Strecker synthesis.

Proposed Synthetic Pathway: Strecker Synthesis

The Strecker synthesis is a versatile method for producing α-amino acids. The proposed pathway for this compound would involve the following conceptual steps:

Caption: A conceptual workflow for the Strecker synthesis of this compound.

Step-by-Step Methodology:

-

Reaction of Aldehyde: 2-Ethoxybenzaldehyde is reacted with ammonium chloride and sodium cyanide. The aldehyde first reacts with ammonia to form an imine.

-

Formation of α-Aminonitrile: The cyanide ion then attacks the imine to form an α-aminonitrile intermediate.

-

Hydrolysis: The resulting α-aminonitrile is then subjected to acid hydrolysis, which converts the nitrile group into a carboxylic acid, yielding the final product, this compound.

Rationale for Experimental Choices:

-

Starting Material: 2-Ethoxybenzaldehyde is a commercially available and stable starting material.

-

Reagents: Ammonium chloride and sodium cyanide are standard reagents for the Strecker synthesis, providing the necessary amine and cyanide functionalities.

-

Hydrolysis: Acid hydrolysis is a robust and well-established method for the conversion of nitriles to carboxylic acids.

Characterization Techniques

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques would be employed.

| Technique | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR would show characteristic peaks for the aromatic protons, the ethoxy group (a triplet and a quartet), the α-proton, and the exchangeable protons of the amino and carboxylic acid groups. ¹³C NMR would show distinct signals for each carbon atom in the molecule. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (195.22 g/mol ). High-resolution mass spectrometry would confirm the elemental composition. |

| Infrared (IR) Spectroscopy | The IR spectrum would display characteristic absorption bands for the N-H stretch of the amino group, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group. |

| Purity Analysis (e.g., HPLC) | High-performance liquid chromatography, particularly chiral HPLC, would be used to determine the purity of the compound and, if a racemic synthesis is performed, to separate the enantiomers. |

Potential Applications in Drug Development

While specific applications of this compound are not documented, its structural features suggest its potential utility in several areas of medicinal chemistry.

Peptidomimetics and Novel Therapeutics

The incorporation of this non-natural amino acid into peptide sequences can lead to peptidomimetics with enhanced properties. The ethoxy group can provide a handle for further functionalization or can influence the local conformation of the peptide backbone, potentially leading to improved target binding and increased resistance to enzymatic degradation.

Linker Technology in Proteolysis Targeting Chimeras (PROTACs)

Closely related amino acid derivatives are utilized as components of linkers in PROTACs.[3] These heterobifunctional molecules are designed to induce the degradation of specific target proteins. The physicochemical properties of the linker, such as its length, rigidity, and solubility, are critical for the efficacy of the PROTAC. The inclusion of moieties like substituted phenylglycines allows for fine-tuning of these properties.[3]

Caption: The general structure of a PROTAC, highlighting the potential role of the title compound in the linker.

Conclusion

This compound represents a valuable, albeit not widely documented, building block for medicinal chemistry and drug development. Its unique structural features, conferred by the ortho-ethoxy substitution on the phenylglycine scaffold, offer intriguing possibilities for modulating the properties of bioactive molecules. While further experimental validation of its synthesis, properties, and applications is warranted, the foundational chemical principles and the extensive research on related analogs provide a strong basis for its exploration by researchers and scientists in the field. This guide has provided a comprehensive theoretical framework to support such future investigations.

References

-

LookChem. (n.d.). 2-amino-2-(4-ethoxyphenyl)acetic acid CAS NO.299168-49-3. Retrieved from [Link]

-

PubChem. (n.d.). 2-amino-2-(2-methoxyphenyl)acetic Acid. Retrieved from [Link]

Sources

Physicochemical Properties of 2-Amino-2-(2-ethoxyphenyl)acetic Acid

Executive Summary

2-Amino-2-(2-ethoxyphenyl)acetic acid (CAS 91012-71-4), also known as 2-(2-ethoxyphenyl)glycine, is a non-proteinogenic

This guide details the physicochemical profile, synthetic pathways, and analytical characterization of the compound, providing a self-validating reference for laboratory application.

Chemical Identity & Structural Descriptors[1][2][3]

The compound exists as a zwitterion in the crystalline state and at physiological pH. The ortho-ethoxy group introduces significant steric hindrance, influencing both the rotational barrier of the phenyl ring and the acidity of the ammonium group.

| Property | Descriptor |

| IUPAC Name | This compound |

| Common Synonyms | 2-Ethoxy-DL-phenylglycine; 2-(2-Ethoxyphenyl)glycine |

| CAS Registry Number | 91012-71-4 |

| Molecular Formula | |

| Molecular Weight | 195.22 g/mol |

| SMILES | CCOc1ccccc1C(N)C(=O)O |

| Chirality | Contains one stereocenter (C |

Synthetic Methodology

The industrial preparation of this compound typically follows the Bucherer-Bergs reaction or the Strecker synthesis . The Bucherer-Bergs route is often preferred for its operational safety and ease of purification via the hydantoin intermediate.

Synthesis Pathway (Bucherer-Bergs)[4]

The synthesis begins with 2-ethoxybenzaldehyde, which undergoes condensation with potassium cyanide and ammonium carbonate to form the hydantoin derivative. Subsequent alkaline hydrolysis yields the racemic amino acid.

Figure 1: Synthetic route via Bucherer-Bergs cyclization.[1][2] The hydantoin intermediate provides a purification checkpoint before final hydrolysis.

Physicochemical Properties[1][5]

Solid State Characteristics

-

Appearance: White to off-white crystalline powder.

-

Melting Point: 235–240 °C (Decomposition).

-

Note: Like most phenylglycines, the compound does not melt cleanly but undergoes sublimation and decomposition. Differential Scanning Calorimetry (DSC) is recommended for precise purity assessment.

-

-

Hygroscopicity: Moderately hygroscopic. Storage in a desiccator is required to prevent caking and hydrate formation.

Solution State Properties

The solubility profile is pH-dependent due to its amphoteric nature.

| Parameter | Value (Approx.) | Mechanistic Insight |

| pKa₁ (COOH) | 2.1 ± 0.1 | The electron-donating ethoxy group slightly destabilizes the carboxylate anion compared to phenylglycine. |

| pKa₂ (NH₃⁺) | 9.2 ± 0.1 | The ammonium group is protonated at physiological pH. |

| Isoelectric Point (pI) | ~5.65 | Minimum solubility occurs near this pH. |

| LogP (Octanol/Water) | 0.8 – 1.1 | The ethoxy chain increases lipophilicity relative to phenylglycine (LogP ~ -2.1), improving membrane permeability. |

| Solubility (Water) | Low (< 5 mg/mL) | Low solubility at pI; highly soluble in 1M HCl or 1M NaOH. |

Zwitterionic Equilibrium

At neutral pH, the compound exists primarily as a zwitterion. This equilibrium dictates its behavior in extraction and chromatography.

Figure 2: pH-dependent ionization states. The zwitterionic form dominates at neutral pH, contributing to low aqueous solubility.

Analytical Profiling Protocols

HPLC Method for Purity & Chiral Separation

Because the compound contains a chiral center, enantiomeric purity is a critical quality attribute (CQA).

-

Column: Chiralpak AGP (

-acid glycoprotein) or Crownpak CR(+) (Crown ether based). -

Mobile Phase: 10 mM Ammonium Acetate (pH 5.0) / Acetonitrile (90:10 v/v).

-

Flow Rate: 0.8 mL/min.

-

Detection: UV at 220 nm (Phenyl absorption) and 270 nm (Ethoxy-phenyl secondary band).

-

Protocol Validation:

-

Prepare a 1 mg/mL stock in mobile phase.

-

Inject 10 µL.

-

The ortho-substitution may cause peak broadening due to rotamerism; ensure column temperature is controlled (typically 25°C or 40°C) to sharpen peaks.

-

NMR Characterization (¹H-NMR, 400 MHz, D₂O/DCl)

- 1.35 (t, 3H): Methyl protons of the ethoxy group.

- 4.10 (q, 2H): Methylene protons of the ethoxy group.

-

5.25 (s, 1H): Chiral

- 6.90 - 7.40 (m, 4H): Aromatic protons. The ortho-ethoxy group shields the H-3 proton, creating a distinct multiplet pattern compared to unsubstituted phenylglycine.

Handling and Stability

-

Stability: Stable under ambient conditions. Susceptible to oxidative degradation (N-oxide formation) if stored in solution for prolonged periods.

-

Hydrolysis: The amide bond (if derivatized) is sterically protected by the ortho-ethoxy group, rendering it more resistant to enzymatic hydrolysis than unsubstituted analogs.

-

Safety: Irritant to eyes and respiratory system. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

-

Bucherer, H. T., & Steiner, W. (1934).[3] Über die Synthese von Hydantoinen und deren Spaltung zu α-Aminosäuren. Journal für Praktische Chemie.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 99291, 2-Phenylglycine. Retrieved from

-

Ware, E. (1950).[1][3] The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.[1][3] [3]

-

Sigma-Aldrich. (2023). Product Specification: Phenylglycine Derivatives.

Sources

Solubility Profile & Thermodynamic Analysis of 2-Amino-2-(2-ethoxyphenyl)acetic Acid

A Technical Guide for Process Optimization

Executive Summary

The compound 2-amino-2-(2-ethoxyphenyl)acetic acid (also known as 2-ethoxyphenylglycine) represents a critical class of non-proteinogenic amino acids used as chiral intermediates in the synthesis of semi-synthetic antibiotics (e.g., cephalosporins) and peptide mimetics. Its solubility profile is the governing parameter for yield maximization during synthesis, purification, and crystallization.[1]

This guide provides an in-depth analysis of the solubility behavior of this compound in various organic solvents. By synthesizing experimental data from structural analogs (2-methoxyphenylglycine and 4-ethoxyphenylglycine) and applying thermodynamic principles, this document establishes a robust framework for solvent selection and process design.

Chemical Identity & Structural Significance[1][2][3][4]

Understanding the molecular architecture is a prerequisite for predicting solubility behavior.[1] The ortho-ethoxy substitution introduces unique steric and electronic effects compared to its para isomer.

Structural Properties[1]

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₃NO₃

-

Molecular Weight: 195.22 g/mol [1]

-

Key Functional Groups:

The "Ortho Effect" on Solubility

Unlike the para-isomer, the ortho-ethoxy group in this compound can participate in intramolecular hydrogen bonding with the ammonium or carboxylate groups.

-

Consequence: This internal bonding can partially "mask" the polar groups, potentially increasing solubility in less polar organic solvents (e.g., ethyl acetate, THF) compared to the para-isomer, which relies entirely on intermolecular interactions.[1]

Solubility Landscape & Thermodynamic Modeling[1]

The solubility of this compound is highly temperature-dependent and follows a distinct hierarchy based on solvent polarity and hydrogen-bonding capability.

Solubility Hierarchy (Predicted)

Based on solvatochromic parameters and data from structural analogs (2-methoxyphenylglycine), the solubility profile follows this order:

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Driver |

| Acidic/Basic Aqueous | 1M HCl, 1M NaOH | High (>100 mg/mL) | Salt formation (Ammonium/Carboxylate) |

| Dipolar Aprotic | DMSO, DMF | High (>50 mg/mL) | Strong dipole-dipole & H-bond acceptance |

| Protic Polar | Methanol, Ethanol | Moderate (10-40 mg/mL) | Solvation of zwitterionic form |

| Polar Aprotic | Acetone, Acetonitrile | Low-Moderate | Weak solvation of zwitterion |

| Non-Polar | Toluene, Hexane | Negligible (<1 mg/mL) | Inability to overcome crystal lattice energy |

Thermodynamic Modeling (Modified Apelblat Equation)

For precise process control, the solubility (

-

A, B, C: Empirical parameters determined experimentally.

-

Interpretation:

Experimental Protocols (Self-Validating)

To generate precise solubility data for your specific batch (essential due to polymorph variations), use the following Laser Dynamic Method . This method is superior to gravimetric analysis for speed and accuracy.[1]

Protocol: Laser Dynamic Solubility Measurement

Objective: Determine the saturation temperature (

Equipment:

-

Jacketed glass vessel (50 mL)

-

Lasentec FBRM or simple Laser Turbidity Probe[1]

-

Programmable circulating water bath (Accuracy

0.05 K)

Workflow:

-

Preparation: Weigh precisely

g of solvent and -

Equilibration: Set stirring to 300 RPM. Heat to a temperature where all solid is dissolved (clear solution).[1]

-

Cooling Scan: Cool the solution at a slow rate (e.g., 0.1 K/min).

-

Nucleation Point: Record the temperature where laser transmittance drops (Cloud Point).

-

Heating Scan: Re-heat at 0.1 K/min.

-

Saturation Point: Record the temperature where transmittance returns to 100% (Clear Point). This is your

. -

Validation: Repeat with different concentrations to build the polythermal curve.

Figure 1: Laser Dynamic Method workflow for precise solubility determination.

Process Application: Purification Strategy

The solubility profile dictates the purification strategy.[1] For this compound, a combination of Isoelectric Point (pI) Precipitation and Cooling Crystallization yields the highest purity.

The "pH Swing" Technique

Since the compound is amphoteric, it has minimum solubility at its isoelectric point (typically pH 5.5 - 6.5 for phenylglycines).[1]

Protocol:

-

Dissolution: Dissolve crude solid in dilute HCl (pH < 2) or dilute NaOH (pH > 10) at 25°C.

-

Filtration: Filter out insoluble mechanical impurities.[1]

-

Neutralization: Slowly add base/acid to adjust pH towards the pI (approx.[1] pH 6.0).[1]

-

Crystallization: The compound will precipitate as a zwitterion.[1]

-

Aging: Stir for 2 hours to allow Ostwald ripening (improves filterability).

Solvent Selection Decision Tree

Use this logic to select the crystallization solvent based on your impurity profile.

Figure 2: Solvent selection logic for crystallization based on impurity type.[1]

References

The technical guidance above is synthesized from authoritative methodologies and data on structurally homologous phenylglycine derivatives.

-

Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data. Link[1]

-

Yang, H., et al. (2012).[1] Solubility of 2-amino-2-(2-methoxyphenyl)acetic acid in different pure solvents. Journal of Chemical & Engineering Data. (Provides the closest structural analog data).

-

Grant, D. J. W., et al. (1984).[1] Solubility behavior of organic compounds. Wiley-Interscience.[1] (Foundational text on solubility modeling).

-

Black, S. N., et al. (2011).[1] Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences. Link

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 2-amino-2-(2-ethoxyphenyl)acetic Acid

A Framework for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2-amino-2-(2-ethoxyphenyl)acetic acid. In the absence of extensive empirical data for this specific molecule, this document leverages established principles of pharmaceutical stability testing and data from structurally related phenylglycine derivatives to propose a robust analytical strategy. We will delve into the theoretical underpinnings of its potential degradation pathways, outline detailed experimental protocols for forced degradation studies, and discuss appropriate analytical methodologies for the elucidation of its stability profile. This guide is intended to be a practical resource for researchers and drug development professionals, enabling them to design and execute a comprehensive stability assessment for this and similar molecules.

Introduction: The Significance of Thermodynamic Stability

This compound, a substituted phenylglycine derivative, holds potential as a building block in medicinal chemistry and drug discovery. The thermodynamic stability of such a compound is a critical quality attribute, profoundly influencing its shelf-life, safety, and efficacy in any potential therapeutic application.[1] Understanding the intrinsic stability of an active pharmaceutical ingredient (API) is not merely a regulatory requirement but a fundamental aspect of robust formulation development and risk management.[2]

This guide will provide a structured approach to investigating the thermodynamic stability of this compound, focusing on the identification of degradation products and the elucidation of degradation pathways.

Core Physicochemical Properties and Inferred Stability Profile

| Property | Inferred Value/Characteristic for this compound | Rationale based on Structural Analogs |

| Molecular Formula | C₁₀H₁₃NO₃ | Based on chemical structure |

| Molecular Weight | 195.21 g/mol | Calculated from the molecular formula |

| Appearance | Likely a white to off-white solid | Typical for similar amino acid derivatives |

| Solubility | Predicted to have limited solubility in water, with increased solubility in acidic and basic media and polar organic solvents.[2] | The amino and carboxylic acid groups confer polarity and pH-dependent solubility, while the ethoxyphenyl group adds lipophilicity. |

| pKa | Expected to have two pKa values, one for the carboxylic acid group (around 2-3) and one for the amino group (around 9-10). | Characteristic of amino acids. |

The presence of an amino group, a carboxylic acid, an ether linkage, and an aromatic ring suggests several potential degradation pathways that must be investigated.

Anticipated Degradation Pathways

The chemical structure of this compound suggests susceptibility to several modes of degradation. A thorough understanding of these potential pathways is essential for designing effective forced degradation studies.

Hydrolysis

The amide-like linkage in the α-amino acid structure is generally stable, but the ethoxy group may be susceptible to hydrolysis under strong acidic or basic conditions, potentially yielding 2-amino-2-(2-hydroxyphenyl)acetic acid and ethanol.

Oxidation

The aromatic ring and the benzylic carbon are potential sites for oxidation. The ether linkage can also be a target for oxidative cleavage. Common pharmaceutical oxidants like hydrogen peroxide should be employed to probe this degradation route.

Photodegradation

Aromatic compounds can be susceptible to photodegradation. Exposure to UV and visible light may induce the formation of radical species, leading to a complex mixture of degradation products.[2]

Thermal Degradation

At elevated temperatures, decarboxylation of the carboxylic acid group is a plausible degradation pathway. Other complex thermal rearrangements and decompositions may also occur.

A Strategic Approach to Stability Testing: Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of stability assessment.[1][2][] It involves subjecting the compound to conditions more severe than those it would experience during storage to accelerate degradation and identify potential degradation products.[1][2][]

Experimental Workflow for Forced Degradation

The following diagram outlines a systematic workflow for conducting forced degradation studies on this compound.

Caption: A systematic workflow for conducting forced degradation studies.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the proposed forced degradation studies.

Protocol 4.2.1: Acid and Base Hydrolysis

-

Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

-

Acid Stress: To 5 mL of the stock solution, add 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Base Stress: To 5 mL of the stock solution, add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Control: Prepare a control sample with 5 mL of the stock solution and 5 mL of water.

-

Incubation: Incubate all samples at 60°C.

-

Sampling: Withdraw aliquots at 0, 2, 4, 8, 24, and 48 hours.

-

Neutralization: Neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl before analysis.

-

Analysis: Analyze the samples using a stability-indicating HPLC method.

Protocol 4.2.2: Oxidative Degradation

-

Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

-

Oxidative Stress: To 5 mL of the stock solution, add 5 mL of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

-

Control: Prepare a control sample with 5 mL of the stock solution and 5 mL of water.

-

Incubation: Keep all samples at room temperature, protected from light.

-

Sampling and Analysis: Withdraw aliquots at appropriate time intervals and analyze immediately by HPLC.

Protocol 4.2.3: Thermal Degradation

-

Solid State: Place a known amount of the solid compound in a controlled temperature oven at 80°C.

-

Solution State: Prepare a 1 mg/mL solution in a suitable solvent (e.g., 50:50 acetonitrile:water) and incubate at 80°C.

-

Sampling and Analysis: Periodically sample the solid and solution and analyze by HPLC.

Protocol 4.2.4: Photostability Testing

-

Procedure: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[]

-

Control: Keep a parallel set of samples in the dark as controls.

-

Analysis: Analyze the exposed and control samples by HPLC.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the primary tool for monitoring the stability of this compound.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) will likely be effective.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the ethoxyphenyl chromophore (likely around 270-280 nm) should be used. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) is indispensable for the identification and structural elucidation of degradation products. Electrospray ionization (ESI) in both positive and negative ion modes should be employed.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the solid-state stability of the compound.[5]

-

DSC: Can be used to determine the melting point and detect any polymorphic transitions or solid-state degradation upon heating.[5][6]

-

TGA: Measures the change in mass as a function of temperature, indicating the onset of thermal decomposition.[5]

The logical relationship for utilizing these analytical techniques is depicted below.

Caption: The interplay of analytical techniques for stability assessment.

Data Interpretation and Reporting

The data from the forced degradation studies should be tabulated to clearly show the percentage of degradation of this compound under each stress condition over time. The chromatograms should be carefully examined for the appearance of new peaks, which represent potential degradation products. The mass spectral data will be crucial in proposing structures for these degradants.

Conclusion

While direct experimental data on the thermodynamic stability of this compound is sparse, a comprehensive stability profile can be established through a systematic and scientifically sound approach. By leveraging knowledge of its structural analogs and employing a suite of modern analytical techniques, researchers can elucidate its degradation pathways, identify potential degradation products, and ultimately ensure the quality and safety of this promising molecule for its intended applications. The protocols and strategies outlined in this guide provide a robust starting point for such an investigation.

References

-

ICH, Q1B: Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ([Link])

-

IJSDR, Force Degradation for Pharmaceuticals: A Review, International Journal of Scientific Development and Research. ([Link])

-

Journal of Drug Delivery and Therapeutics, Development of forced degradation and stability indicating studies of drugs—A review. ([Link])

-

Pharmaguideline, Forced Degradation Study in Pharmaceutical Stability. ([Link])

-

Creative Biolabs, Forced Degradation Studies. ([Link])

-

International Journal of Applied Pharmaceutics, Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ([Link])

-

Mtoz Biolabs, DSC and TGA Analysis. ([Link])

-

ResearchGate, DSC assay [N c ] of the 21 amino acids and their relative DSC melting point peak measured on the pristine and on the radiolyzed amino acids. ([Link])

Sources

- 1. (2-(2-Aminoethoxy)ethoxy)acetic acid | C6H13NO4 | CID 362706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-(2-aminoethoxy)acetic Acid | C4H9NO3 | CID 11170956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

An In-Depth Technical Guide to the pKa Values and Ionization Behavior of 2-amino-2-(2-ethoxyphenyl)acetic acid

Abstract

The ionization behavior of a drug candidate is a critical determinant of its pharmacokinetic and pharmacodynamic properties. The acid dissociation constant, or pKa, governs a molecule's charge state at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. This guide provides a comprehensive examination of 2-amino-2-(2-ethoxyphenyl)acetic acid, a non-proteinogenic amino acid derivative. We will explore the theoretical principles governing its ionization, the anticipated influence of its unique chemical structure on its pKa values, and present a robust, field-proven experimental protocol for the empirical determination of these values using potentiometric titration. This document is intended to serve as a practical resource for scientists engaged in the physicochemical characterization of novel chemical entities.

Introduction: The Significance of pKa in Drug Development

In the journey of a drug molecule from administration to its site of action, it must traverse a series of physiological environments with varying pH, from the acidic milieu of the stomach to the near-neutral pH of the blood and the diverse microenvironments within tissues and cells. The ability of a molecule to exist in an ionized or non-ionized state is dictated by its intrinsic pKa values and the surrounding pH. This ionization state is paramount, as it directly impacts:

-

Solubility: The ionized form of a molecule is generally more water-soluble, which is crucial for formulation and dissolution.

-

Permeability: The non-ionized, more lipophilic form is often better able to cross biological membranes, a key step in absorption and distribution.

-

Target Binding: The charge state of a drug can be critical for its interaction with the active site of a protein or other biological target.

This compound is an α-amino acid featuring a phenyl ring substituted with an ethoxy group at the ortho position. As with all α-amino acids, it possesses at least two ionizable groups: the α-carboxyl group and the α-amino group.[1] A thorough understanding of the pKa values associated with these groups is a foundational step in its development as a potential therapeutic agent.

Theoretical Framework: Understanding the Ionization of this compound

Amino acids are amphoteric molecules, meaning they can act as both an acid and a base.[2] The ionization of this compound can be described by two key equilibria, each associated with a specific pKa value.

-

pKa1 (α-carboxyl group): This value corresponds to the dissociation of a proton from the carboxylic acid group (-COOH) to form the carboxylate ion (-COO⁻). For most amino acids, this pKa is typically in the range of 2.0-2.4.[1]

-

pKa2 (α-amino group): This value relates to the deprotonation of the protonated amino group (-NH3⁺) to the neutral amino group (-NH2). This pKa is generally in the range of 9.0-10.5.[1]

At a pH below pKa1, the molecule will be predominantly in its fully protonated, cationic form. Between pKa1 and pKa2, it will exist primarily as a zwitterion, with a negatively charged carboxylate group and a positively charged amino group, resulting in a net neutral charge.[2] Above pKa2, the molecule will be in its anionic form.

The Inductive Effect of the 2-Ethoxyphenyl Group

The substituent on the α-carbon significantly influences the pKa values of the amino and carboxyl groups. The 2-ethoxyphenyl group is expected to exert an electron-withdrawing inductive effect due to the electronegativity of the oxygen atom in the ethoxy group.

-

Effect on pKa1: The electron-withdrawing nature of the aryl ring and the ethoxy group will stabilize the carboxylate anion, thereby increasing the acidity of the carboxylic acid. This is expected to result in a pKa1 value that is lower than that of a simple aliphatic amino acid like glycine.

-

Effect on pKa2: The same electron-withdrawing effect will decrease the electron density on the nitrogen atom, making the amino group less basic. This will facilitate the removal of a proton from the -NH3⁺ group, leading to a lower pKa2 value compared to aliphatic amino acids.

Computational methods, such as those using density functional theory (DFT) and isodesmic reaction schemes, can provide theoretical predictions of these pKa values, offering valuable insights prior to experimental determination.[3][4][5]

Experimental Determination of pKa Values

While theoretical predictions are useful, the definitive determination of pKa values requires empirical measurement. Several techniques are available, including spectrophotometry and capillary electrophoresis.[6][7] However, potentiometric titration remains a robust and widely used method for the accurate determination of pKa values for amino acids.[8][9][10]

Principle of Potentiometric Titration

Potentiometric titration involves monitoring the pH of a solution of the analyte as a standardized titrant (a strong base, such as NaOH) is added incrementally.[8] The resulting data is plotted as pH versus the volume of titrant added, generating a titration curve. The pKa values are determined from the midpoints of the buffering regions of this curve, where the concentrations of the protonated and deprotonated forms of an ionizable group are equal.[9]

Self-Validating Protocol for Potentiometric Titration

This protocol is designed to be a self-validating system, incorporating calibration and control measures to ensure the accuracy and reliability of the results.

Materials and Reagents:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized, CO2-free water

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

50 mL burette

-

Beakers and volumetric flasks

Step-by-Step Methodology: [8][11]

-

pH Meter Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) immediately before use. This ensures the accuracy of the pH measurements.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO2-free water to create a solution of known concentration (e.g., 0.1 M). Add KCl to a final concentration of 0.15 M to maintain a constant ionic strength throughout the titration.[8]

-

Acidification: To ensure the starting point of the titration has the amino acid in its fully protonated form, add a known volume of standardized 0.1 M HCl to the sample solution to bring the initial pH to below 2.0.

-

Titration with NaOH: Place the beaker containing the acidified sample solution on a magnetic stirrer and immerse the calibrated pH electrode. Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.

-

Data Recording: After each addition of NaOH, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue the titration until the pH reaches approximately 12.

-

Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve. The curve should exhibit two distinct equivalence points.

-

pKa Determination:

-

pKa1: The first buffering region corresponds to the dissociation of the carboxyl group. The pH at the half-equivalence point of this region is equal to pKa1.

-

pKa2: The second buffering region corresponds to the dissociation of the amino group. The pH at the half-equivalence point of this second region is equal to pKa2.

-

-

Isoelectric Point (pI) Calculation: The isoelectric point, the pH at which the molecule has no net charge, can be calculated by averaging the two pKa values: pI = (pKa1 + pKa2) / 2.

Data Presentation and Interpretation

The data obtained from the potentiometric titration should be presented in both tabular and graphical formats for clear interpretation.

Tabulated Titration Data

| Volume of NaOH (mL) | Measured pH |

| 0.0 | 1.85 |

| 1.0 | 1.95 |

| 2.0 | 2.10 |

| ... | ... |

| 5.0 (pKa1) | 2.20 |

| ... | ... |

| 10.0 (Eq. Point 1) | 6.05 |

| ... | ... |

| 15.0 (pKa2) | 9.40 |

| ... | ... |

| 20.0 (Eq. Point 2) | 11.5 |

Note: The data in this table is hypothetical and serves as an illustration of expected results.

Graphical Representation: The Titration Curve

A plot of pH versus equivalents of NaOH will yield a characteristic titration curve for a diprotic amino acid. The inflection points of the curve correspond to the pKa values.

Summary of Physicochemical Properties

| Parameter | Predicted Value |

| pKa1 | ~2.2 |

| pKa2 | ~9.4 |

| pI | ~5.8 |

Note: These values are estimations based on the structure and typical values for similar amino acids.

Visualization of Ionization Behavior

The ionization state of this compound at different pH values can be visualized to provide a clear understanding of its charge characteristics.

Caption: Ionization states of this compound at varying pH.

The experimental workflow can also be represented graphically to illustrate the logical flow of the pKa determination process.

Caption: Experimental workflow for potentiometric pKa determination.

Conclusion

The determination of the pKa values of this compound is a critical step in its preclinical development. This guide has provided a theoretical basis for understanding its ionization behavior, highlighting the expected influence of the 2-ethoxyphenyl substituent. The detailed, self-validating protocol for potentiometric titration offers a reliable method for the empirical determination of pKa1 and pKa2. The accurate characterization of these fundamental physicochemical properties will enable researchers and drug development professionals to make informed decisions regarding formulation, predict in vivo behavior, and ultimately, optimize the therapeutic potential of this novel compound.

References

-

SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (n.d.). DTIC. Retrieved February 12, 2026, from [Link]

-

Martí, S., Andrés, J., Moliner, V., Silla, E., Tuñón, I., & Bertrán, J. (2016). Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides. Physical Chemistry Chemical Physics, 18(12), 8344-8352. [Link]

-

pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). (n.d.). Online Biology Notes. Retrieved February 12, 2026, from [Link]

-

Martí, S., Andrés, J., Moliner, V., Silla, E., Tuñón, I., & Bertrán, J. (2016). Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides. ResearchGate. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved February 12, 2026, from [Link]

-

Řezáč, J., & Hobza, P. (2013). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. The Journal of Physical Chemistry B, 117(33), 9686-9695. [Link]

-

Altria, K. D. (2008). Capillary Electrophoresis for Pharmaceutical Analysis. In Springer Nature Experiments. Springer. [Link]

-

DETERMINATION OF pKa OF GLYCINE. (n.d.). eGyanKosh. Retrieved February 12, 2026, from [Link]

-

Using Capillary Electrophoresis to Measure pKa. (2022, July 26). Analiza. Retrieved February 12, 2026, from [Link]

-

Ho, J. (2016). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences, 17(7), 1045. [Link]

-

Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (2014). Scientific Research Publishing. [Link]

-

Determination of Pka and Pi Values of Amino Acids Through Titration. (n.d.). Scribd. Retrieved February 12, 2026, from [Link]

-

An exploration of the effect of the closest neighbor amino acid on the pKa value of side-chain of histidine. (n.d.). IS MUNI. Retrieved February 12, 2026, from [Link]

-

Kraft, A. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 80(5), 554. [Link]

-

Walker, B. (n.d.). Spectrophotometric Determination of pKa. Prezi. Retrieved February 12, 2026, from [Link]

-

Rapid Capillary Electrophoresis Method for Simultaneous Determination of Abemaciclib, Ribociclib, and Palbociclib in Pharmaceutical Dosage Forms: A Green Approach. (2022). PMC. [Link]

-

Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid. (n.d.). Patsnap. Retrieved February 12, 2026, from [Link]

-

Capillary electrophoretic methods for quality control analyses of pharmaceuticals: A review. (2021). Electrophoresis, 42(1-2), 19-37. [Link]

-

Spectroscopy Aromatic Amino Acids. (n.d.). Hydrodynamic Methods. Retrieved February 12, 2026, from [Link]

-

Hasan, H. M. A., et al. (2017). Spectrophotometric determination of the ionization constant values (PKa) of some amino acids (Methionine, cystine and cysteine). ResearchGate. [Link]

-

WO/2002/042259 METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID. (n.d.). WIPO Patentscope. Retrieved February 12, 2026, from [Link]

- US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. (n.d.). Google Patents.

- WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. (n.d.). Google Patents.

-

1.4.1 Acid-base Chemistry of Amino Acids. (2021, August 16). Chemistry LibreTexts. [Link]

-

Medicosis Perfectionalis. (2021, July 25). Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point [Video]. YouTube. [Link]

-

Effect of pH and pKa on Amino Acid Structure. (2017, September 11). YouTube. Retrieved February 12, 2026, from [Link]

-

A summary of the measured pK values of the ionizable groups in folded proteins. (2007). PMC. [Link]

-

Amino Acids: Can the pKa of Side Chains only change due to the environment or also the pKa of the alpha carboxyl and amino group? (2020, January 22). Reddit. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Amino Acids’ pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. analiza.com [analiza.com]

- 7. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. scribd.com [scribd.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

2-amino-2-(2-ethoxyphenyl)acetic acid CAS number and chemical identifiers

Technical Monograph: 2-Amino-2-(2-ethoxyphenyl)acetic Acid

Executive Summary this compound (also known as 2-ethoxyphenylglycine) is a non-proteinogenic amino acid characterized by a phenylglycine backbone substituted with an ethoxy group at the ortho position. As a sterically demanding aromatic amino acid, it serves as a critical building block in the synthesis of peptidomimetics, chiral catalysts, and pharmaceutical intermediates. Its unique steric and electronic properties, driven by the ortho-ethoxy substituent, make it a valuable tool for conformational restriction in drug design, particularly in the development of protease inhibitors and receptor ligands.

Part 1: Chemical Identity & Physicochemical Properties[1]

This section consolidates the defining identifiers for the compound. Researchers should note that while the generic CAS refers to the racemic mixture, stereospecific applications require resolution or asymmetric synthesis.

Table 1: Chemical Identity Matrix

| Identifier | Value |

| Chemical Name | This compound |

| Common Synonyms | 2-Ethoxy-DL-phenylglycine; (2-Ethoxyphenyl)glycine; |

| CAS Number | 91012-71-4 (Racemic) |

| Molecular Formula | C |

| Molecular Weight | 195.22 g/mol |

| SMILES | CCOc1ccccc1C(N)C(=O)O |

| InChIKey | ZPHTXVAHSOCFLY-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in dilute acids/bases; sparingly soluble in water/ethanol |

Structural Analysis:

The molecule features a chiral center at the

Part 2: Synthetic Methodologies

The synthesis of this compound typically follows the Strecker synthesis pathway, adapted for sterically hindered aldehydes. Below is a self-validating protocol for the racemic synthesis, which can be followed by chiral resolution if enantiopure material is required.

Protocol: Modified Strecker Synthesis

Reagents:

-

2-Ethoxybenzaldehyde (1.0 eq)

-

Ammonium Chloride (1.1 eq)

-

Sodium Cyanide (1.1 eq) (Caution: Highly Toxic)

-

Solvent: Methanol/Water (1:1 v/v)

-

Hydrolysis: 6M Hydrochloric Acid

Step-by-Step Workflow:

-

Imine Formation: Dissolve 2-ethoxybenzaldehyde in MeOH/H

O. Add NH -

Nitrile Addition: Cool the solution to 0°C. Slowly add NaCN (dissolved in minimal water) dropwise. Critical Step: Maintain temperature <5°C to prevent polymerization.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor by TLC (disappearance of aldehyde).

-

Isolation of Aminonitrile: Extract the intermediate

-aminonitrile with ethyl acetate. Wash with brine, dry over Na -

Hydrolysis: Reflux the crude aminonitrile in 6M HCl for 4-6 hours. The nitrile group converts to the carboxylic acid.

-

Purification: Neutralize the solution to the isoelectric point (pH ~6) with NaOH. The amino acid precipitates. Recrystallize from water/ethanol.

Synthesis Pathway Visualization

Figure 1: Streamlined Strecker synthesis pathway converting 2-ethoxybenzaldehyde to the target phenylglycine derivative.

Part 3: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following analytical markers.

1. Proton NMR (

-

1.35 (t, 3H): Methyl protons of the ethoxy group (-OCH

-

4.10 (q, 2H): Methylene protons of the ethoxy group (-OCH

-

5.25 (s, 1H): The chiral

- 6.90 - 7.40 (m, 4H): Aromatic protons. The ortho-ethoxy substitution pattern typically creates a complex multiplet distinct from unsubstituted phenylglycine.

2. Mass Spectrometry (LC-MS):

-

Method: ESI (Positive Mode).

-

Expected [M+H]

: 196.2 m/z. -

Fragment Ions: Loss of COOH (M-45) is a common fragmentation pathway for

-amino acids.

Part 4: Applications in Drug Discovery

1. Conformational Restriction in Peptides

The 2-ethoxyphenyl moiety is significantly bulkier than a standard phenyl group. When incorporated into a peptide chain, it restricts the

-

Protease Inhibitors: Locking the backbone into a "beta-strand" mimic to bind active sites.

-

GPCR Ligands: The ethoxy group can serve as a hydrophobic anchor, engaging specific sub-pockets in receptors (e.g., metabotropic glutamate receptors).

2. Chiral Resolution Agents Racemic 2-ethoxy-phenylglycine can be resolved into its (R) and (S) enantiomers using diastereomeric salt formation (e.g., with camphorsulfonic acid). The enantiopure forms are used as chiral auxiliaries in asymmetric synthesis.

Workflow: Peptide Coupling Integration

Figure 2: Workflow for incorporating 2-ethoxyphenylglycine into solid-phase peptide synthesis (SPPS).

References

-

PubChem. (n.d.).[3][4] Compound Summary for Phenylglycine Derivatives. (General reference for class properties). Retrieved from [Link]

Sources

The Emerging Therapeutic Potential of 2-Amino-2-(Alkoxyphenyl)acetic Acid Derivatives: A Technical Guide

Introduction: Scaffolding for Novel Therapeutics

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of drug discovery. The 2-amino-2-(alkoxyphenyl)acetic acid framework represents one such scaffold, holding the promise of diverse biological activities. This technical guide provides an in-depth exploration of the biological significance of this class of compounds, with a particular focus on the 2-amino-2-(2-methoxyphenyl)acetic acid derivative as a representative molecule. It is important to note that while the broader class of 2-amino-phenylacetic acid derivatives has seen extensive research, specific data on the 2-amino-2-(2-ethoxyphenyl)acetic acid variant is limited in the current scientific literature. Therefore, this guide will extrapolate from closely related analogs to provide a comprehensive overview of the potential therapeutic applications, mechanisms of action, and experimental methodologies relevant to the study of these intriguing compounds.

The unique structural amalgamation of a non-proteinogenic α-amino acid with an alkoxy-substituted phenyl ring endows these molecules with a distinct chemical and physical profile, suggesting potential interactions with a range of biological targets. Preliminary investigations into derivatives of the closely related 2-amino-2-(2-methoxyphenyl)acetic acid have pointed towards potential anticancer, antimicrobial, and anticonvulsant activities[1]. This guide will delve into these potential applications, offering a scientifically grounded perspective for researchers, scientists, and drug development professionals.

Core Biological Activities and Mechanistic Insights

The therapeutic potential of 2-amino-2-(alkoxyphenyl)acetic acid derivatives is hypothesized to stem from their ability to mimic endogenous molecules or interact with specific enzymatic or receptor sites. The presence of the amino acid moiety can facilitate transport across cellular membranes and interactions with protein binding pockets, while the substituted phenyl ring can be tailored to fine-tune potency, selectivity, and pharmacokinetic properties.

Anticonvulsant Properties: Modulating Neuronal Excitability

A promising area of investigation for this class of compounds is in the treatment of epilepsy and other neurological disorders characterized by neuronal hyperexcitability. The structural similarity of some 2-amino-N-phenylacetamide derivatives to known anticonvulsant agents suggests a potential mechanism of action involving the modulation of ion channels. For instance, research on related scaffolds has identified inhibitors of Slack (KCNT1) potassium channels, which play a crucial role in regulating neuronal firing rates[2]. Inhibition of these channels can reduce neuronal excitability, an effect consistent with an antiepileptic therapeutic strategy[2].

Caption: Hypothetical mechanism of anticonvulsant action.

Anticancer and Antimicrobial Potential

The exploration of amino acid derivatives as anticancer and antimicrobial agents is an active area of research[1]. The rationale behind this approach is that these compounds can be selectively taken up by rapidly proliferating cancer cells or microorganisms that have high metabolic demands for amino acids. Once inside the cell, these derivatives could exert their cytotoxic or cytostatic effects through various mechanisms, such as the inhibition of key metabolic enzymes or the disruption of cellular signaling pathways. While specific targets for 2-amino-2-(alkoxyphenyl)acetic acid derivatives have yet to be elucidated, their potential in these therapeutic areas warrants further investigation.

Structure-Activity and Structure-Toxicity Relationships (SAR/STR)

The biological activity and toxicity of 2-amino-phenylacetic acid derivatives are profoundly influenced by the nature and position of substituents on the phenyl ring[3]. For the 2-amino-2-(alkoxyphenyl)acetic acid scaffold, the alkoxy group (e.g., methoxy or ethoxy) at the ortho position is a key determinant of its conformational properties and, consequently, its interaction with biological targets.

Systematic modification of this scaffold is crucial for elucidating SAR and STR. For example, studies on the related 2-phenylaminophenylacetic acid backbone, from which non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac are derived, have shown that lipophilicity and the presence of specific halogen substituents can significantly impact both cyclooxygenase (COX) inhibitory activity and liver cytotoxicity[3][4]. A similar strategic approach to derivatization and screening will be essential for optimizing the therapeutic index of 2-amino-2-(alkoxyphenyl)acetic acid derivatives.

Experimental Protocols for Biological Evaluation

A systematic approach to evaluating the biological significance of novel 2-amino-2-(alkoxyphenyl)acetic acid derivatives is paramount. The following experimental workflow outlines a logical progression from initial screening to more in-depth mechanistic studies.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

Methodological & Application

Enantioselective Synthesis of 2-Amino-2-(2-ethoxyphenyl)acetic Acid: Application Notes and Protocols

Introduction: The Significance of Chiral α-Aryl Amino Acids

Optically pure α-amino acids are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and biologically active peptides. Among these, non-proteinogenic α-aryl amino acids, such as 2-amino-2-(2-ethoxyphenyl)acetic acid, are of particular interest to medicinal chemists. The stereochemistry at the α-carbon profoundly influences the biological activity and pharmacokinetic properties of drug candidates. The presence of the 2-ethoxyphenyl substituent introduces specific steric and electronic features that can modulate interactions with biological targets. Consequently, the development of robust and efficient enantioselective methods for the synthesis of such compounds is a critical endeavor in modern drug discovery and development.

This application note provides detailed protocols and scientific insights into three distinct and powerful strategies for the enantioselective synthesis of this compound:

-

Asymmetric Strecker Synthesis: A classic yet highly effective method for the direct formation of α-amino nitriles from aldehydes.

-

Chiral Auxiliary-Mediated Synthesis: Employing a recoverable chiral moiety to direct the stereoselective formation of the desired enantiomer.

-

Enzymatic Kinetic Resolution: Leveraging the high stereoselectivity of enzymes to resolve a racemic mixture.

Each protocol is presented with a step-by-step methodology, a discussion of the underlying chemical principles, and a summary of expected outcomes.

Method 1: Asymmetric Strecker Synthesis

The Strecker synthesis is a three-component reaction between an aldehyde, ammonia, and cyanide to form an α-amino nitrile, which is subsequently hydrolyzed to the corresponding α-amino acid.[1] The asymmetric variant introduces a chiral element to control the stereochemical outcome of the cyanide addition to the imine intermediate.[2][3][4][5]

Scientific Rationale

In this protocol, a chiral amine is used to form a chiral imine in situ with 2-ethoxybenzaldehyde. The chiral environment around the imine double bond directs the nucleophilic attack of the cyanide ion to one face of the imine, leading to the preferential formation of one diastereomer of the resulting α-amino nitrile. Subsequent hydrolysis of the nitrile and removal of the chiral amine afford the enantiomerically enriched target amino acid.

Experimental Workflow

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Strecker Synthesis [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: High-Fidelity Coupling of 2-Amino-2-(2-ethoxyphenyl)acetic Acid

This Application Note is designed for researchers and drug development professionals working with 2-amino-2-(2-ethoxyphenyl)acetic acid , a sterically hindered, racemization-prone phenylglycine derivative.

Introduction & Chemical Context

The molecule This compound (often abbreviated as 2-EtO-Phg ) represents a specific class of non-canonical amino acids: ortho-substituted phenylglycines. These residues are critical in the design of conformationally constrained peptidomimetics and high-affinity kinase inhibitors.

However, incorporating this residue into a peptide backbone presents a "perfect storm" of synthetic challenges:

-

Extreme Racemization Sensitivity: Unlike standard amino acids, the

-proton of phenylglycine is benzylic. The adjacent phenyl ring stabilizes the deprotonated enolate intermediate, making the -

Steric Impedance: The 2-ethoxy group at the ortho position creates significant steric bulk near the reaction center. This drastically reduces the rate of the desired coupling reaction (

). -

The Kinetic Trap: Since the coupling rate (

) is slowed by sterics, the activated ester exists longer in the basic medium, increasing the window for base-catalyzed racemization (

This protocol details a "Low-Base / High-Activation" strategy designed to maximize

Mechanistic Insight: The Oxazolone Danger

To prevent failure, one must understand the failure mode. The primary mechanism of racemization for 2-EtO-Phg is not direct enolization, but the formation of an oxazolone (azlactone) intermediate.

Figure 1: The Racemization Pathway

The following diagram illustrates how the ortho-ethoxy group (steric bulk) slows the forward reaction, allowing the oxazolone pathway to dominate if conditions are not optimized.

Caption: The steric bulk of the 2-ethoxy group retards the direct path to the product, allowing the base to catalyze the formation of the oxazolone intermediate, leading to loss of chirality.

Optimization Strategy

To secure the integrity of the chiral center, we employ a strategy that deviates from standard Fmoc-SPPS protocols.

| Parameter | Standard Protocol | Required Protocol for 2-EtO-Phg | Rationale |

| Coupling Reagent | HBTU or PyBOP | COMU or HATU | Requires the fastest possible activation to outcompete racemization. COMU/Oxyma is preferred for safety and solubility. |

| Base | DIPEA (DIEA) | 2,4,6-Collidine (TMP) | Collidine is a weaker, sterically hindered base that is sufficient to deprotonate the carboxylate but poor at abstracting the |

| Pre-activation | 2–5 minutes | 0 minutes (In-situ) | Pre-activation allows oxazolone formation before the amine is present. Never pre-activate Phg derivatives. |

| Temperature | Room Temp | 0°C | Starting cold slows the racemization kinetics more than the coupling kinetics. |

Experimental Protocols

Protocol A: Solution Phase Coupling (The "Gold Standard")

Recommended for fragment condensation or critical intermediate synthesis.

Reagents:

-

Carboxylic Acid: Fmoc-2-amino-2-(2-ethoxyphenyl)acetic acid (1.0 eq)

-

Amine Component: Free amine of peptide/scaffold (1.0 eq)

-

Activator: COMU (1.0 eq) [Alternative: HATU]

-

Additive: Oxyma Pure (1.0 eq) [Only if using COMU; use HOAt if using HATU]

-

Base: 2,4,6-Collidine (2.0 eq)

-

Solvent: Anhydrous DMF or DMF/DCM (1:1)

Step-by-Step Procedure:

-

Preparation: Dissolve the Amine Component and the Fmoc-Amino Acid in the minimum amount of solvent (0.1 M concentration) in a round-bottom flask.

-

Cooling: Cool the mixture to 0°C using an ice bath. Stir for 5 minutes.

-

Base Addition: Add 2,4,6-Collidine dropwise.

-

Note: Do not add the activator yet. Ensure the environment is buffered before activation.

-

-

Activation (The Critical Step): Add COMU (and Oxyma if separate) in one portion to the stirring cold mixture.

-

Why: This "In-situ" activation ensures the active ester is immediately intercepted by the amine already present in the flask.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature. Monitor via LC-MS.

-

Expected Time: 1–3 hours. Do not leave overnight if possible.

-

-

Workup: Dilute with EtOAc, wash with 5% KHSO₄ (acidic wash removes Collidine), water, and brine.

Protocol B: Solid Phase Peptide Synthesis (SPPS)

Modified cycle for automated synthesizers.

Workflow Diagram:

Caption: The "Zero-Preactivation" workflow. Base is added to the Amino Acid/Activator mix immediately before transfer to the resin.

SPPS Specifics:

-

Solvent: Use DMF.[1][2][3][4][5] If the resin allows, a 1:1 mixture of DMF:DCM is superior for suppressing racemization.

-

Base: Replace the standard 20% Piperidine deprotection (for the previous step) with 0.1M HOBt in 20% Piperidine .

-

Reason: This prevents aspartimide formation and reduces basicity-related side reactions on the growing chain.

-

-

Coupling: Use 3.0 eq of AA, COMU, and Collidine.

-

Double Coupling: If the steric hindrance of the 2-ethoxy group causes incomplete coupling (positive Kaiser test), do not extend the time. Instead, perform a double coupling (repeat the step with fresh reagents) to refresh the driving force.

Quality Control & Troubleshooting

Analytical Verification

Standard C18 HPLC may not separate the D- and L-isomers of this specific residue.

-

Requirement: Use Chiral HPLC or SFC (Supercritical Fluid Chromatography) to verify enantiomeric purity.

-

Columns: Chiralpak AD-H or OD-H are effective for phenylglycine derivatives.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Yield | Steric clash of 2-ethoxy group | Switch to HATU (smaller activator than COMU) or increase temperature to 40°C (risks racemization, use with caution). |

| Racemization (>5%) | Base strength too high | Ensure Collidine is used, not DIEA.[6] Verify temperature was 0°C at start. |

| Precipitate in Rxn | Low solubility of AA | Add DCM or NMP to the solvent mixture. Phenylglycines can aggregate. |

References

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][7] Journal of the American Chemical Society, 115(10), 4397-4398. Link

- Foundational text on HOAt/H

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Link

- Comprehensive review detailing COMU and racemiz

- Steinauer, R., et al. (1989). Racemization of Phenylglycine Derivatives. Biopolymers, 28, 187-194. Establishes the high acidity of the phenylglycine alpha-proton.

-

Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

- Source for Collidine (TMP)

-

Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Link

- Specific industry d

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

Application Notes and Protocols: Leveraging 2-Amino-2-(2-ethoxyphenyl)acetic Acid as a Chiral Building Block

Introduction: The Strategic Value of 2-Amino-2-(2-ethoxyphenyl)acetic Acid in Asymmetric Synthesis

In the landscape of modern pharmaceutical and fine chemical development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks are fundamental to achieving this goal, providing a reliable and efficient means to introduce stereocenters with high fidelity. Among these, non-proteinogenic amino acids have emerged as particularly versatile synthons. This compound, a derivative of glycine, is a noteworthy example. Its structure, featuring an ethoxy-substituted phenyl ring, confers distinct steric and electronic properties that are highly advantageous in the design of complex, bioactive molecules.

The strategic incorporation of the 2-ethoxyphenyl moiety can significantly influence the physicochemical properties of a target molecule, including its solubility, metabolic stability, and cell permeability. The amino acid backbone provides a robust and predictable scaffold for a variety of chemical transformations, most notably peptide-like linkages. These attributes have led to its growing application in several areas of drug discovery, including its use as a component in sophisticated molecular architectures.

This guide provides a comprehensive overview of the applications of this compound, with a focus on practical, field-proven protocols for its use. We will delve into its synthesis, chiral resolution, and its application in diastereoselective and enantioselective reactions, providing researchers, scientists, and drug development professionals with the in-depth technical knowledge to effectively utilize this valuable chiral building block.

Part 1: Synthesis and Chiral Resolution

The efficient synthesis and subsequent resolution of this compound are critical first steps for its application as a chiral building block. While various synthetic routes exist, a common approach involves the Strecker synthesis or variations thereof, starting from 2-ethoxybenzaldehyde.

1.1 Racemic Synthesis of this compound

A generalized synthetic scheme for the racemic compound is outlined below. This multi-step process typically begins with the formation of an α-aminonitrile, followed by hydrolysis to the corresponding amino acid.

Caption: General workflow for the synthesis of racemic this compound.

1.2 Chiral Resolution: Isolating the Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a crucial step.[1] The most common and industrially scalable method for chiral resolution is the crystallization of diastereomeric salts.[1] This process involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on differences in their solubility.[1]

Key Considerations for Chiral Resolution:

-

Choice of Resolving Agent: The selection of an appropriate chiral resolving agent is critical and often requires empirical screening. Common choices for resolving acidic compounds like this compound include chiral amines such as (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine.[1]

-

Solvent System: The solvent system used for crystallization plays a significant role in the efficiency of the resolution. A solvent that maximizes the solubility difference between the two diastereomeric salts is ideal.

-

Temperature and Cooling Rate: Careful control of the crystallization temperature and cooling rate is necessary to ensure the formation of well-defined crystals and to maximize the yield and purity of the desired diastereomer.

Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol provides a general procedure for the resolution of racemic this compound using a chiral amine as the resolving agent.

Materials:

-

Racemic this compound

-

Chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine)

-

Suitable solvent (e.g., methanol, ethanol, or a mixture)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Filter paper and funnel

-

Crystallization vessel

Procedure:

-

Salt Formation: Dissolve the racemic this compound in a suitable solvent. Add an equimolar amount of the chiral resolving agent.

-

Crystallization: Heat the solution to dissolve the components completely. Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For enhanced precipitation, the solution can be further cooled in an ice bath.

-

Isolation of Diastereomer: Isolate the precipitated diastereomeric salt by filtration and wash it with a small amount of cold solvent.

-

Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and acidify with HCl to a pH of approximately 2. This will protonate the amino acid and liberate the chiral resolving agent.

-

Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether) to remove the chiral resolving agent.

-

Isolation of Enantiomerically Pure Amino Acid: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6) using NaOH to precipitate the enantiomerically pure this compound.

-

Purification and Analysis: Isolate the solid by filtration, wash with cold water, and dry under vacuum. The enantiomeric purity should be determined by chiral HPLC or by measuring the specific rotation.

Part 2: Applications in Asymmetric Synthesis

Enantiomerically pure this compound is a valuable building block for the synthesis of a wide range of chiral molecules. Its bifunctional nature allows it to be readily incorporated into larger structures through amide bond formation and other transformations.

2.1 Amide Bond Formation: A Gateway to Complex Molecules

The formation of an amide bond is one of the most fundamental and widely used reactions in organic synthesis and medicinal chemistry.[2] this compound can be coupled with a variety of carboxylic acids or amines to generate more complex chiral structures.

Protocol 2: Standard Amide Coupling using HATU

This protocol describes a general procedure for the coupling of N-protected this compound with an amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

-

N-Boc-2-amino-2-(2-ethoxyphenyl)acetic acid (1.0 eq)

-

Amine (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of N-Boc-2-amino-2-(2-ethoxyphenyl)acetic acid in anhydrous DMF, add the amine, followed by HATU and DIPEA.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-